sodium;tridecane-1-sulfonate

Surfactant Science Physical Chemistry Colloidal Science

Source Sodium Tridecane-1-sulfonate (CAS 5802-89-1) as a high-purity (≥98%) ion-pair chromatography reagent. Its 13-carbon alkyl chain provides superior retention of basic analytes (e.g., codeine, alkaloids) compared to C8 or C10 sulfonates. The unique CMC (1–5 mM) enables more efficient micelle formation than SDS, making it ideal for biophysical membrane mimicry. Ensure reproducible HPLC separations; specify >98.0%(T) grade. Avoid chromatographic variability caused by chain-length substitution.

Molecular Formula C13H27NaO3S
Molecular Weight 286.41 g/mol
Cat. No. B7949757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;tridecane-1-sulfonate
Molecular FormulaC13H27NaO3S
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1
InChIKeyCACJZDMMUHMEBN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tridecane-1-Sulfonate: A 13-Carbon Alkyl Sulfonate for Ion-Pair Chromatography and Surfactant Research


Sodium tridecane-1-sulfonate (CAS 5802-89-1) is a synthetic anionic surfactant belonging to the sodium alkyl sulfonate class [1]. It features a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, with a molecular formula of C13H27NaO3S and a molecular weight of 286.41 g/mol [2]. This compound is primarily recognized as a reagent for ion-pair chromatography (IPC), where it forms neutral ion-pairs with positively charged analytes to enhance their retention on reversed-phase HPLC columns [3].

Sodium Tridecane-1-Sulfonate Substitution Risk: Why Alkyl Chain Length Dictates Performance in Ion-Pair Chromatography


Within the sodium alkyl sulfonate family, performance is not interchangeable. The carbon chain length is a critical determinant of both chromatographic retention strength and surfactant behavior [1]. For ion-pair chromatography, an increase in alkyl chain length directly correlates with a greater partition ratio and stronger retention of target analytes on a reversed-phase column . Therefore, substituting a shorter-chain analog (e.g., sodium octanesulfonate or sodium decanesulfonate) will result in significantly different, and typically inadequate, retention times for moderately to highly hydrophobic cations. Conversely, moving to a longer-chain sulfonate can lead to excessively long retention times, impractically long column equilibration periods, and operational difficulties due to micelle formation in the mobile phase at lower concentrations [2]. In surfactant research, the 13-carbon chain confers a unique critical micelle concentration (CMC) and hydrophobic character, making it distinct from both its C12 and C14 counterparts in assays involving membrane mimicry or emulsification . Simple replacement with a generic surfactant like sodium dodecyl sulfate (SDS) is also not viable due to the difference in head group chemistry, which affects its interaction with other surfactant micelles [3].

Quantitative Differentiation of Sodium Tridecane-1-Sulfonate: Comparative Performance Data vs. Key Analogs


Comparative Critical Micelle Concentration (CMC): Sodium Tridecane-1-Sulfonate vs. Sodium Dodecyl Sulfate (SDS) and Sodium Tetradecyl Sulfate

Sodium tridecane-1-sulfonate exhibits an intermediate critical micelle concentration (CMC) between its C12 and C14 sulfate and sulfonate analogs. This is a direct consequence of its 13-carbon hydrophobic chain length. The reported CMC range for sodium tridecane-1-sulfonate is 1-5 mM . In contrast, the widely used anionic surfactant sodium dodecyl sulfate (SDS, C12) has a reported CMC of approximately 8.3 mM [1], while sodium tetradecyl sulfate (C14) has a CMC of approximately 2.1 mM . This positions the C13 sulfonate as a more potent surfactant than SDS (forming micelles at a lower concentration) but less potent than its C14 sulfate analog.

Surfactant Science Physical Chemistry Colloidal Science

Ion-Pair Chromatography (IPC) Retention Strength: A Function of Alkyl Chain Length Among Sodium Alkyl Sulfonates

In reversed-phase ion-pair chromatography, the retention strength of a basic analyte is directly proportional to the carbon number of the sodium alkyl sulfonate pairing reagent . This relationship is due to an increase in the hydrophobicity of the formed ion-pair, which has a greater affinity for the non-polar stationary phase [1]. As a 13-carbon chain reagent, sodium tridecane-1-sulfonate will provide substantially stronger retention for a given analyte compared to shorter-chain homologs such as sodium octanesulfonate (C8) or sodium decanesulfonate (C10) [2]. For instance, the log of the capacity factor (k') for amine drugs is linearly related to the carbon chain length of the pairing ion [3].

Analytical Chemistry Chromatography Separation Science

Ion-Pair Chromatography (IPC) Method Development: Alkyl Sulfonates vs. Perchlorate Salts

A key strategic decision in IPC method development is the choice between alkyl sulfonates and perchlorate salts as the pairing reagent. Alkyl sulfonates are preferred when the primary objective is to increase compound retention, as they provide a mechanism based on both ion-pair distribution and ion-exchange [1]. This dual mechanism allows for retention control over a wide range. In contrast, perchlorate salts, which are not hydrophobic, function almost entirely through an ion-pair distribution process and are preferred for peak tailing suppression rather than significantly increasing retention [2]. Therefore, for applications requiring enhanced retention of basic analytes, sodium tridecane-1-sulfonate and its analogs are the appropriate choice over perchlorates.

Analytical Chemistry Method Development Chromatography

Purity Specification for Reproducible Ion-Pair Chromatography

High purity is a fundamental requirement for ion-pair chromatography reagents to ensure method reproducibility and to prevent the introduction of interfering contaminants. Sodium tridecane-1-sulfonate, when sourced as a reagent for ion-pair chromatography, is specified with a minimum purity of >98.0% as determined by ion-exchange titration [1]. This specification ensures that the reagent's performance is consistent and reliable, meeting the rigorous demands of analytical and preparative HPLC applications.

Analytical Chemistry Quality Control Chromatography

Validated Application Scenarios for Sodium Tridecane-1-Sulfonate in Research and Industry


HPLC Analysis of Pharmaceutical Bases Requiring Enhanced Retention

Sodium tridecane-1-sulfonate is optimally suited for the reversed-phase HPLC analysis of basic pharmaceutical compounds that exhibit low retention on standard C18 columns. As a 13-carbon alkyl sulfonate, it provides a stronger retention mechanism compared to shorter-chain alternatives (e.g., C8 or C10 sulfonates) by forming more hydrophobic ion-pairs . This allows for the effective separation and quantification of compounds like codeine or various alkaloids in complex matrices [1].

Surfactant Research in Membrane Mimicry and Micellization Studies

With a critical micelle concentration (CMC) in the 1-5 mM range, sodium tridecane-1-sulfonate serves as a valuable tool in biophysical research . Its CMC is substantially lower than that of the common laboratory surfactant SDS (~8.3 mM), making it a more efficient micelle-forming agent [1]. Its 13-carbon chain also provides a distinct hydrophobic environment, making it useful as a specific membrane mimetic or for studying the chain-length dependence of surfactant behavior, such as its participation in mixed micelles with other surfactants like SDS [2].

Industrial Formulation Development: Optimizing Emulsification and Detergency

The surfactant properties of sodium tridecane-1-sulfonate, including its ability to lower surface tension and form stable emulsions, make it a candidate for development in industrial cleaners, textile processing, and emulsion polymerization . Its lower CMC compared to SDS indicates that it can achieve desired surfactant effects at lower concentrations, which is a key factor in cost optimization and reducing the environmental footprint of formulated products [1].

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